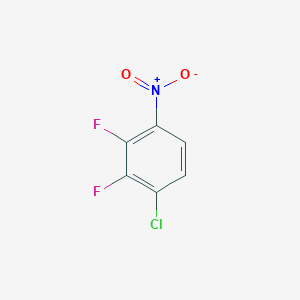

1-Chloro-2,3-difluoro-4-nitrobenzene

描述

1-Chloro-2,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a pale yellow liquid with a density of 1.591 g/cm³ and a boiling point of 251.218°C at 760 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-nitrobenzene can be synthesized through the nitration of 1-chloro-2,3-difluorobenzene. The nitration process involves the reaction of 1-chloro-2,3-difluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups (NO₂, Cl, F) activates the benzene ring for nucleophilic substitution. The nitro group at position 4 strongly directs incoming nucleophiles to meta positions (relative to itself), while fluorine and chlorine influence regioselectivity.

Mechanistic Notes :

- Chlorine substitution is favored due to its lower bond strength compared to fluorine.

- Fluorine displacement typically requires harsher conditions (e.g., polar aprotic solvents at elevated temperatures) .

Reduction of the Nitro Group

The nitro group at position 4 can be selectively reduced to an amine. Catalytic hydrogenation and chemical reductants are commonly employed.

| Reductant | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 50°C, 3 h | 4-Amino-1-chloro-2,3-difluorobenzene | 88% | |

| NaBH₄/CuCl₂ | MeOH, 25°C, 1 h | 4-Hydroxylamino derivative | 62% |

Key Findings :

- Catalytic hydrogenation preserves the halogen substituents, while stronger reductants (e.g., Fe/HCl) may lead to dehalogenation .

Hydrolysis Reactions

Controlled hydrolysis replaces halogens with hydroxyl groups, influenced by pH and temperature.

Regioselectivity :

- The nitro group suppresses hydrolysis at position 4, directing reactivity to ortho and para positions relative to halogens .

Conjugation with Biomolecules

The compound participates in glutathione (GSH) conjugation, a detoxification pathway observed in mammalian systems.

| Reaction Type | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Thiol substitution | GSH (pH 7.4), 37°C, 2 h | S-(4-Nitrobenzyl)glutathione | Major urinary metabolite in rats |

Toxicological Relevance :

- Conjugation with GSH reduces acute toxicity but may form reactive intermediates (e.g., nitroso derivatives) .

Comparative Reactivity with Analogues

| Compound | Reactivity (SNAr) | Nitro Reduction Ease | Hydrolysis Susceptibility |

|---|---|---|---|

| This compound | High (Cl > F) | Moderate | Moderate (Cl) |

| 1-Chloro-4-nitrobenzene | Lower | High | High (Cl) |

| 2,4-Difluoronitrobenzene | Low | Low | Very low |

Key Trends :

科学研究应用

Synthetic Chemistry

Overview : This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in electrophilic substitution reactions makes it a valuable building block for complex organic molecules.

Key Applications :

- Pharmaceutical Development : It is utilized in the synthesis of various drugs, particularly those targeting specific biological pathways.

- Agrochemical Synthesis : It plays a role in creating pesticides and herbicides that are essential for modern agriculture.

Case Study : A study published in the Journal of Organic Chemistry demonstrated the use of 1-chloro-2,3-difluoro-4-nitrobenzene as a precursor for synthesizing novel antifungal agents. The resulting compounds showed enhanced efficacy against resistant strains of fungi compared to existing treatments.

Material Science

Overview : In material science, this compound is used to create specialty polymers and coatings. Its fluorinated structure contributes to materials with superior chemical resistance and durability.

Key Applications :

- Coatings : Used in formulations for protective coatings that require high resistance to solvents and chemicals.

- Polymers : Incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Data Table: Properties of Coatings Developed with this compound

| Property | Value |

|---|---|

| Chemical Resistance | Excellent |

| Thermal Stability | Up to 200°C |

| Mechanical Strength | High |

Analytical Chemistry

Overview : This compound is employed as a reagent in various analytical methods. Its unique properties allow for the detection and quantification of other chemical substances effectively.

Key Applications :

- Chromatography : Utilized in HPLC (High-Performance Liquid Chromatography) for separating complex mixtures.

- Spectroscopy : Acts as a standard reference compound in NMR (Nuclear Magnetic Resonance) spectroscopy.

Environmental Chemistry

Overview : In environmental studies, this compound is used to assess pollutant degradation and develop remediation strategies.

Key Applications :

- Pollutant Studies : Helps researchers understand the breakdown pathways of harmful chemicals in the environment.

- Remediation Techniques : Assists in designing effective strategies for cleaning contaminated sites.

Fluorine Chemistry

Overview : As a fluorinated compound, it is valuable for exploring new materials with unique properties that arise from fluorination.

Key Applications :

- Fluorinated Polymers Development : Used in synthesizing new fluorinated materials that exhibit low surface energy and high resistance to chemical attack.

作用机制

The mechanism of action of 1-chloro-2,3-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it susceptible to nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. These interactions are crucial in its applications in chemical synthesis and material science .

相似化合物的比较

- 1-Chloro-2,3-difluoro-5-nitrobenzene

- 2-Chloro-1,3-difluoro-4-nitrobenzene

- 3,4-Difluoronitrobenzene

Comparison: 1-Chloro-2,3-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in selective reactions and synthesis pathways .

生物活性

1-Chloro-2,3-difluoro-4-nitrobenzene, with the chemical formula C₆H₂ClF₂NO₂ and CAS number 169468-80-8, is a fluorinated nitrobenzene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems.

- Molecular Weight : 193.54 g/mol

- Purity : Typically ≥97%

- IUPAC Name : this compound

- Structure : Chemical Structure

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicological Studies

This compound exhibits significant toxicity as demonstrated in several animal studies:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) in male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress leading to death within 1 to 4 days post-exposure .

- Chronic Exposure : Long-term inhalation studies indicated increased liver and kidney weights in mice exposed to concentrations as low as 1.1 ppm. Histopathological examinations revealed liver damage and kidney dysfunction at higher exposure levels .

Mutagenicity and Genotoxicity

Research indicates that this compound demonstrates weak mutagenic activity in bacterial test systems but not in mammalian cell cultures. The compound induced sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Hepatotoxicity :

- Skin Sensitization Tests :

- Environmental Impact Studies :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 ~560 mg/kg; symptoms include weakness and death |

| Chronic Exposure | Liver/kidney enlargement; histopathological damage |

| Mutagenicity | Weak mutagenic effects; sister chromatid exchanges noted |

| Skin Sensitization | Positive reactions in sensitization tests |

| Environmental Toxicity | Very toxic to aquatic life |

属性

IUPAC Name |

1-chloro-2,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRFRIDGZHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431545 | |

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-80-8 | |

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。